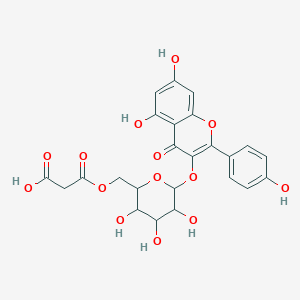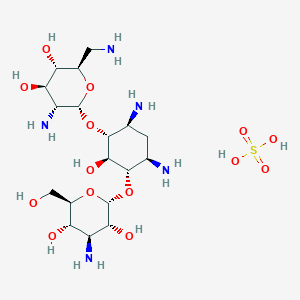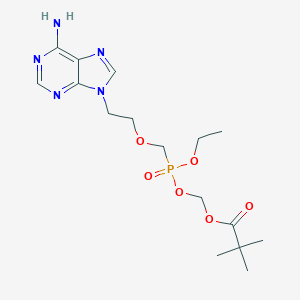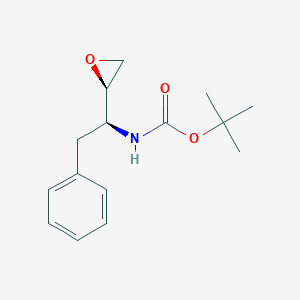
n-(1,3,4-Thiadiazol-2-yl)acetamide
概要
説明
N-(1,3,4-Thiadiazol-2-yl)acetamide: is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
作用機序
Target of Action
N-(1,3,4-Thiadiazol-2-yl)acetamide primarily targets carbonic anhydrase . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. This enzyme plays a crucial role in various biological processes such as respiration and the transport of carbon dioxide/bicarbonate .
Mode of Action
This compound acts as a carbonic anhydrase inhibitor . It interacts with the enzyme and inhibits its activity, disrupting the balance of carbon dioxide and bicarbonate ions in the body . This compound also inhibits water permeability of membranes by interacting with aquaporins .
Biochemical Pathways
The inhibition of carbonic anhydrase disrupts several biochemical pathways. It affects the regulation of pH and fluid balance in various tissues and organs. The compound’s interaction with aquaporins, which are integral membrane proteins that serve as channels in the transfer of water, further influences cellular and physiological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy could be affected by the pH of the environment, as this could influence the ionization state of the compound and its interaction with the target enzyme. Similarly, temperature could affect the compound’s stability and its interaction with carbonic anhydrase .
準備方法
Synthetic Routes and Reaction Conditions:
Reaction with Chloroacetyl Chloride: The synthesis of N-(1,3,4-thiadiazol-2-yl)acetamide can be initiated by reacting 2-amino-1,3,4-thiadiazole with chloroacetyl chloride.
Acetylation Reaction: Another method involves the acetylation of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with chloroacetyl chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-(1,3,4-Thiadiazol-2-yl)acetamide can undergo substitution reactions where the acetamide group is replaced by other functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic derivatives.
Common Reagents and Conditions:
Reagents: Chloroacetyl chloride, potassium carbonate, acetone, hydrazine hydrate.
Conditions: Reactions are typically carried out at room temperature or under reflux conditions depending on the desired product.
Major Products Formed:
Substituted Thiadiazoles: Various substituted thiadiazole derivatives can be synthesized from this compound.
科学的研究の応用
Chemistry:
Building Block: N-(1,3,4-Thiadiazol-2-yl)acetamide serves as a building block for the synthesis of more complex thiadiazole derivatives.
Biology and Medicine:
Antimicrobial Agents: Thiadiazole derivatives, including this compound, have shown significant antimicrobial activity against various bacterial and fungal strains.
Anticancer Agents: Some derivatives have been evaluated for their anticancer properties, showing promising results in inhibiting the growth of cancer cells.
Industry:
類似化合物との比較
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: This compound is similar in structure but contains a sulfamoyl group, which imparts different biological activities.
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: This derivative has shown selective activity against certain cancer cell lines.
Uniqueness: N-(1,3,4-Thiadiazol-2-yl)acetamide is unique due to its specific acetamide group, which allows for a wide range of chemical modifications and biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGFGFKRNRQDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202221 | |
| Record name | 2-Acetylamino-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5393-55-5 | |
| Record name | N-1,3,4-Thiadiazol-2-ylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5393-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylamino-1,3,4-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5393-55-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetylamino-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETAMIDOTHIADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26F2JM0PP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes thiadiazole derivatives potentially interesting for corrosion inhibition?
A1: Thiadiazole derivatives exhibit promising corrosion inhibition properties, particularly in acidic environments like sulfuric acid solutions [, ]. This is likely due to their molecular structure, which allows them to adsorb onto metal surfaces, forming a protective layer that hinders corrosive attacks.
Q2: How does the structure of a thiadiazole derivative influence its effectiveness as a corrosion inhibitor?
A2: Research suggests that specific structural modifications within the thiadiazole framework impact their effectiveness. For instance, incorporating a benzene ring or a furan fragment appears to reduce the protective effect compared to the presence of a thiol group []. This highlights the importance of Structure-Activity Relationship (SAR) studies to optimize the design of more potent thiadiazole-based inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)

